4-Amino-3-(dimethylphosphoryl)benzonitrile
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Overview
Description
4-Amino-3-(dimethylphosphoryl)benzonitrile: is an organic compound with the molecular formula C9H11N2OP and a molecular weight of 194.17 g/mol It is characterized by the presence of an amino group, a dimethylphosphoryl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(dimethylphosphoryl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the phosphorylation of 4-Amino-3-bromobenzonitrile with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(dimethylphosphoryl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-Amino-3-(dimethylphosphoryl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(dimethylphosphoryl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and dimethylphosphoryl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The nitrile group can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-Aminobenzonitrile: Lacks the dimethylphosphoryl group, making it less versatile in certain chemical reactions.
3-(Dimethylphosphoryl)benzonitrile: Lacks the amino group, reducing its potential for biological interactions.
Uniqueness: 4-Amino-3-(dimethylphosphoryl)benzonitrile is unique due to the presence of both the amino and dimethylphosphoryl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N2OP |
---|---|
Molecular Weight |
194.17 g/mol |
IUPAC Name |
4-amino-3-dimethylphosphorylbenzonitrile |
InChI |
InChI=1S/C9H11N2OP/c1-13(2,12)9-5-7(6-10)3-4-8(9)11/h3-5H,11H2,1-2H3 |
InChI Key |
BGPHPADTKVACFN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
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